The synthesis of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid typically involves several key steps:
Specific parameters for the synthesis may include:
The molecular structure of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid can be described as follows:
CC(C)(C(=O)O)c1ccc(cc1)C(=O)CCCN2CCC(CC2)C(O)(c3ccccc3)c4ccccc4This notation indicates the arrangement of atoms and bonds in the molecule, providing insights into its reactivity and interaction with biological systems.
The chemical reactions involving 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid include:
These reactions are critical for understanding the compound's stability and behavior in pharmaceutical formulations.
The mechanism of action of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid is primarily associated with its role as an impurity in Fexofenadine:
The physical and chemical properties of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 499.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Conditions | +5°C |
| Stability | Short shelf life |
These properties are essential for determining how the compound behaves under various conditions and its suitability for use in pharmaceuticals.
The primary applications of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid include:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2